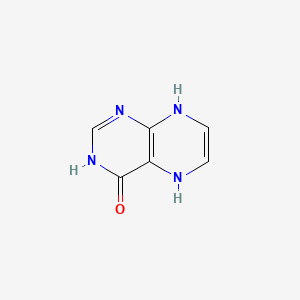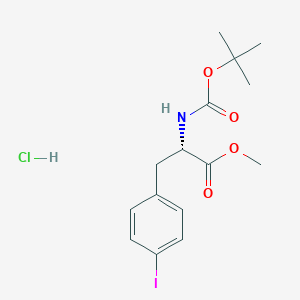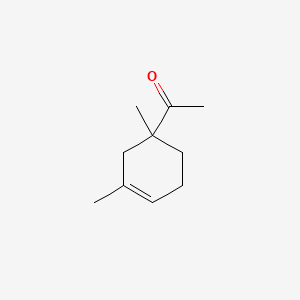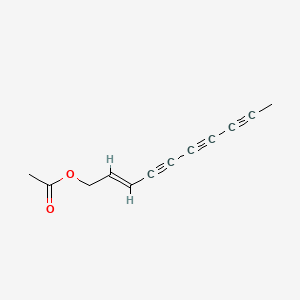
2-Decene-4,6,8-triyn-1-ol, acetate, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Decene-4,6,8-triyn-1-ol acetate is a chemical compound with a unique structure characterized by multiple triple bonds and an acetate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Decene-4,6,8-triyn-1-ol acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of acetylene derivatives and aldehydes under specific reaction conditions to form the desired product. The reaction conditions often include the use of catalysts, such as palladium or copper, to facilitate the formation of the triple bonds.
Industrial Production Methods
Industrial production of (E)-2-Decene-4,6,8-triyn-1-ol acetate may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Decene-4,6,8-triyn-1-ol acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
(E)-2-Decene-4,6,8-triyn-1-ol acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-2-Decene-4,6,8-triyn-1-ol acetate involves its interaction with specific molecular targets and pathways. The compound’s multiple triple bonds and acetate group allow it to participate in various biochemical reactions. For example, it can inhibit certain enzymes or interact with cellular membranes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Decyne-4,6,8-triyn-1-ol: Similar structure but lacks the acetate group.
2-Decene-4,6,8-triyn-1-ol: Similar structure but lacks the acetate group.
2-Decene-4,6,8-triyn-1-ol methyl ester: Similar structure but has a methyl ester group instead of an acetate group.
Uniqueness
(E)-2-Decene-4,6,8-triyn-1-ol acetate is unique due to the presence of both multiple triple bonds and an acetate functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
52940-10-0 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
[(E)-dec-2-en-4,6,8-triynyl] acetate |
InChI |
InChI=1S/C12H10O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h9-10H,11H2,1-2H3/b10-9+ |
InChI Key |
GXUIUUBXOVYQEP-MDZDMXLPSA-N |
Isomeric SMILES |
CC#CC#CC#C/C=C/COC(=O)C |
Canonical SMILES |
CC#CC#CC#CC=CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807444.png)
![[(2R,3S,5R)-3-carboxyoxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate](/img/structure/B13807445.png)

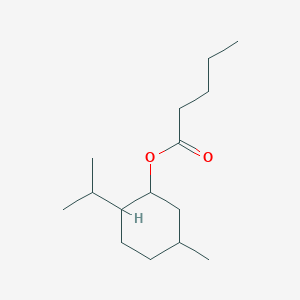

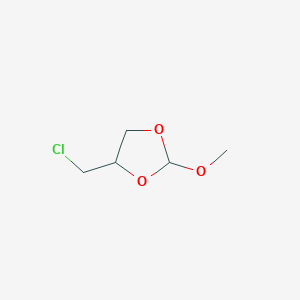

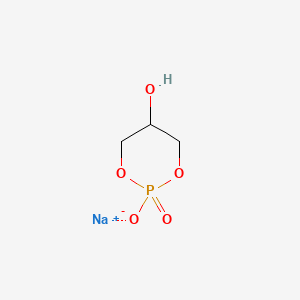
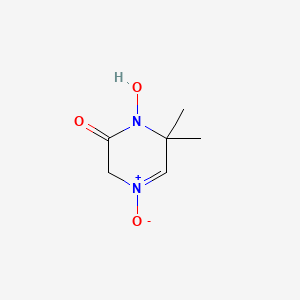
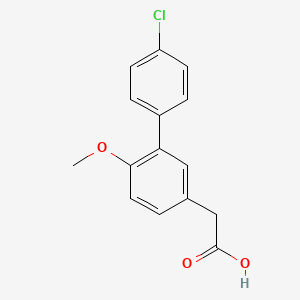
![Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807487.png)
